2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine is a compound that features a piperidine ring substituted with a 1H-1,2,3-triazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency, selectivity, and mild reaction conditions. The general synthetic route involves the following steps:
Preparation of the Azide Intermediate: The starting material, 2-bromoethylpiperidine, is reacted with sodium azide to form 2-azidoethylpiperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring yields triazole N-oxides, while reduction results in dihydrotriazoles. Substitution reactions on the piperidine ring can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial, anticancer, and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to inhibition or modulation of their activity. For example, the compound has been shown to inhibit carbonic anhydrase-II by binding to its active site, thereby interfering with the enzyme’s function .
Comparison with Similar Compounds
2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine can be compared with other triazole-containing compounds, such as:
1H-1,2,3-Triazole-4-carboxylic acid derivatives: These compounds also exhibit diverse biological activities, including antifungal, antimicrobial, and anticancer properties.
1,5-Disubstituted 1,2,3-Triazoles: These analogs are known for their potential as anticancer agents and enzyme inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to other triazole derivatives .
Properties
IUPAC Name |
2-[2-(triazol-1-yl)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-2-5-10-9(3-1)4-7-13-8-6-11-12-13/h6,8-10H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFTZTLNNZMPOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.